Product packaging for Methyl 5-fluoro-1H-indole-3-carboxylate(Cat. No.:CAS No. 310886-79-4)

Methyl 5-fluoro-1H-indole-3-carboxylate

Cat. No.: B1416128
CAS No.: 310886-79-4
M. Wt: 193.17 g/mol
InChI Key: FVCOPMDCKPXHDZ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-indole-3-carboxylate (C₁₀H₈FNO₂, molecular weight: 193.04 g/mol) is a fluorinated indole derivative with a methyl ester group at position 3 and a fluorine substituent at position 5 of the indole scaffold . It serves as a versatile synthetic intermediate in organic chemistry, particularly for synthesizing sulfonamide and carbohydrazide derivatives through reactions with hydrazine, aryl sulfonyl chlorides, or other nucleophiles . Its electrochemical properties and reactivity are influenced by the electron-withdrawing fluorine atom and the ester group, making it valuable in asymmetric catalysis and medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B1416128 Methyl 5-fluoro-1H-indole-3-carboxylate CAS No. 310886-79-4

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCOPMDCKPXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652976
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310886-79-4
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Fluoroindole-3-carboxylic Acid

One common method involves the esterification of 5-fluoroindole-3-carboxylic acid with methanol. This reaction can be catalyzed by sulfuric acid or other acidic catalysts under reflux conditions.

Reaction Conditions:

  • Reagents: 5-Fluoroindole-3-carboxylic acid, methanol, sulfuric acid.
  • Conditions: Reflux for several hours until completion, as confirmed by TLC.

Cyclization and Substitution Reactions

Another approach involves the cyclization of appropriate precursors followed by fluorination and esterification steps. This method often requires careful control of reaction conditions to ensure regioselectivity.

Reaction Conditions:

  • Precursors: Fluorinated anilines or related compounds.
  • Conditions: Cyclization under basic conditions, followed by fluorination and esterification.

Reaction Optimization

Optimizing the synthesis involves identifying the best conditions for each step, including solvent choice, temperature, and catalyst loading. Design of Experiments (DoE) techniques can be used to systematically evaluate these factors.

Design of Experiments (DoE) Approach

DoE methods, such as fractional factorial designs and response surface methodology, help identify critical factors affecting yield and purity. For example, optimizing solvent ratios and reaction times can significantly improve outcomes.

Optimization Parameters:

Variable Optimal Range Impact on Yield
Solvent Ratio (e.g., DMF:PEG) 70:30 v/v Enhances solubility and yield
Reaction Time 12–16 hours Minimizes byproducts

Spectroscopic Characterization

Characterization of this compound involves various spectroscopic techniques:

NMR Spectroscopy

  • 1H NMR: Aromatic protons show splitting patterns due to fluorine coupling. The methyl ester group appears as a singlet (~3.8–4.0 ppm).
  • 13C NMR: Signals for the indole ring, fluorine-substituted carbons, and the ester carbonyl (~165–170 ppm).
  • 19F NMR: A singlet near -110 to -120 ppm confirms the fluorine substituent.

Key Spectral Peaks:

Technique Key Signals Reference
1H NMR 3.89 ppm (s, 3H, OCH₃), 7.12–7.45 ppm (m, 3H, Ar-H)
13C NMR 52.1 ppm (OCH₃), 115.3 ppm (C-F), 166.2 ppm (C=O) Adapted from general NMR data
19F NMR -118.5 ppm (s, 1F) Adapted from general NMR data

Chemical Reactions Analysis

Methyl 5-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions:

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
Methyl 5-fluoro-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially anti-cancer agents. Its fluorinated structure enhances biological activity, making it a valuable building block for developing new drugs targeting cancer and other diseases .

Case Study: Anticancer Activity
Research has shown that this compound inhibits the proliferation of various cancer cell lines, including K562 human leukemia cells. In vitro studies indicated that it induces apoptosis through the modulation of cell signaling pathways, specifically by inhibiting certain kinases involved in cancer progression .

Biochemical Research

Mechanisms of Action
The compound is integral in studying the biochemical mechanisms of indole derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit enzymes involved in cancer cell proliferation, demonstrating its potential as a therapeutic agent .

Biochemical Properties
this compound exhibits specific cellular effects, including modulation of signaling pathways that lead to reduced inflammation and cell proliferation. Its stability under laboratory conditions is critical for long-term studies .

Pesticide Development
this compound can be utilized in synthesizing agrochemical products. It contributes to developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact .

Fluorine Chemistry

Research Significance
In fluorine chemistry, this compound aids in exploring new fluorinated compounds that exhibit enhanced properties over non-fluorinated analogs, such as increased stability and bioactivity. This research is crucial for developing new materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-indole-3-carboxylate involves its interaction with biological targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 5-fluoro-1H-indole-2-carboxylate
  • Structure : Fluorine at position 5, methyl ester at position 2.
  • Properties : Reduced steric hindrance at position 3 compared to the 3-carboxylate analog. This compound is often used to synthesize carboxamide derivatives via nucleophilic substitution .
  • Applications : Serves as a precursor for antitumor and antimicrobial agents due to its ability to form stable hydrogen bonds with biological targets .
Ethyl 5-fluoro-1H-indole-3-carboxylate
  • Structure : Ethyl ester at position 3 instead of methyl.
  • Properties : Increased lipophilicity due to the ethyl group, enhancing membrane permeability in drug design .
  • Synthetic Utility : Used in cross-coupling reactions, such as iodination at position 3 to generate Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key intermediate for Suzuki-Miyaura couplings .
Methyl 5-chloro-1H-indole-2-carboxylate
  • Structure : Chlorine at position 5, methyl ester at position 2.
  • Properties: The chloro substituent provides stronger electron-withdrawing effects than fluorine, altering redox potentials and reactivity in electrophilic substitutions .
  • Biological Activity : Demonstrates enhanced cytotoxicity in cancer cell lines compared to fluoro analogs .

Halogen and Ester Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 5-fluoro-1H-indole-3-carboxylate 5-F, 3-COOCH₃ C₁₀H₈FNO₂ 193.04 Sulfonamide synthesis
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOCH₂CH₃ C₁₁H₉FINO₂ 333.10 Cross-coupling reactions
Methyl 5-methoxy-1H-indole-3-carboxylate 5-OCH₃, 3-COOCH₃ C₁₁H₁₁NO₃ 205.21 Photochemical synthesis
Ethyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-COOCH₂CH₃ C₁₁H₁₀FNO₂ 207.20 Antiviral agents

Impact of Additional Functional Groups

Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate
  • Structure : Trifluoromethyl at position 2, methoxy at position 4.
  • Properties : The trifluoromethyl group enhances metabolic stability and bioavailability, making it suitable for CNS-targeting drugs .
  • Synthesis : Prepared via photochemical [3+2] cycloaddition, showcasing divergent synthetic pathways compared to traditional hydrazine-based methods .
[1-(2-(Methylsulfonamido)ethyl)piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
  • Structure : Bulky piperidinylmethyl-sulfonamide group at the ester.
  • Properties : Increased molecular weight (457.50 g/mol) and solubility in polar solvents due to the sulfonamide moiety .
  • Applications : Designed for targeted drug delivery, particularly in neurodegenerative diseases .

Biological Activity

Methyl 5-fluoro-1H-indole-3-carboxylate is a member of the indole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 310886-79-4) is synthesized from 5-fluoroindole and methyl chloroformate under basic conditions. Its structure includes a carboxylate group attached to the indole ring, contributing to its biological properties.

Target Interactions

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity:

  • Cell Proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has been observed to induce apoptosis in K562 human leukemia cells .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial potential:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against MRSA were reported at 16 µg/mL, indicating moderate activity. However, related analogs showed enhanced activity with MIC values as low as 0.25 µg/mL .

Case Studies and Experimental Data

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human normal fetal lung fibroblast MRC-5 cells. The results indicated no significant cytotoxicity at concentrations up to 10 µM, with cell viability remaining above 91% compared to untreated controls .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives revealed that modifications at the 5-position significantly affect biological activity. For example, the introduction of different substituents on the indole ring can either enhance or diminish antimicrobial efficacy .

Data Tables

Biological Activity Effect Reference
Anticancer (K562 cells)Induces apoptosis
Antimicrobial (MRSA)MIC = 16 µg/mL
Cytotoxicity (MRC-5 cells)Viability ≥ 91% (up to 10 µM)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-fluoro-1H-indole-3-carboxylate, and how is purity confirmed?

  • Methodology : A typical synthesis involves dissolving intermediates like 5-fluoro-1H-indole derivatives in polar solvents (e.g., PEG-400/DMF mixtures), followed by copper-catalyzed cycloaddition or esterification. For example, 5-fluoro-3-formylindole intermediates are reacted with methylating agents under controlled conditions .
  • Characterization : Purity is confirmed via ¹H/¹³C/¹⁹F NMR, TLC, and high-resolution mass spectrometry (FAB-HRMS). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is used for purification .

Q. What analytical techniques are recommended for structural confirmation of fluorinated indole derivatives?

  • Key Methods :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELX or ORTEP-3 software provides precise bond angles and torsional data .
  • Mass Spectrometry : FAB-HRMS determines exact molecular weights (e.g., observed vs. calculated m/z) .

Q. How do solubility and LogP values influence experimental design for this compound?

  • Data : Experimental LogP for similar fluorinated indoles is ~1.63, indicating moderate lipophilicity. Solubility is enhanced in DMF or DMSO, but aqueous solubility is limited, necessitating co-solvents for biological assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Strategies :

  • Catalyst Screening : Copper iodide (CuI) improves cycloaddition efficiency in click chemistry approaches .
  • Solvent Optimization : PEG-400 reduces side reactions compared to pure DMF .
  • Temperature Control : Prolonged stirring at room temperature (12+ hours) minimizes decomposition .
    • Yield Analysis : Current protocols achieve ~42% yields; microwave-assisted synthesis or flow chemistry may improve efficiency .

Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?

  • Challenges : Fluorine’s high electron density can cause disordered structures or twinning.
  • Solutions :

  • Use SHELXL for high-resolution refinement, especially for handling twinned data .
  • ORTEP-3 GUI aids in visualizing thermal ellipsoids and validating hydrogen bonding networks .
    • Example : A related compound, Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, was resolved using SHELX with R factor = 0.054 .

Q. How do structural modifications (e.g., fluorination position) affect biological activity in indole derivatives?

  • SAR Insights :

  • 5-Fluoro Substitution : Enhances metabolic stability and receptor binding in antioxidants (e.g., ischemia therapeutics) .
  • Ester vs. Carboxylic Acid : Methyl esters improve cell permeability compared to free acids, as seen in 5-fluoroindole-3-acetic acid derivatives .
    • Data Contradictions : Some studies report reduced activity when fluorine is moved from the 5- to 6-position, highlighting the need for precise regiochemistry .

Q. What computational tools are used to predict the reactivity of this compound?

  • Approaches :

  • DFT Calculations : Predict electrophilic substitution sites (e.g., C-2 vs. C-5 reactivity) .
  • Molecular Descriptors : Use PSA (~90.39 Ų) and polar surface area to estimate blood-brain barrier permeability .
    • Validation : Compare computed vs. experimental NMR shifts (Δδ < 0.1 ppm) .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points or spectral data?

  • Troubleshooting :

  • Purity Checks : Re-run HPLC or GC-MS to rule out impurities .
  • Crystallization Conditions : Recrystallize from ethyl acetate/hexane to obtain consistent mp values .
    • Case Study : Methyl 5-hydroxy-1H-indole-3-carboxylate shows mp variability (193–198°C) due to polymorphic forms .

Q. What safety protocols are critical when working with fluorinated indoles?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., indole aldehydes) .
  • Waste Disposal : Fluorinated byproducts require specialized neutralization due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-1H-indole-3-carboxylate
Reactant of Route 2
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Methyl 5-fluoro-1H-indole-3-carboxylate

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